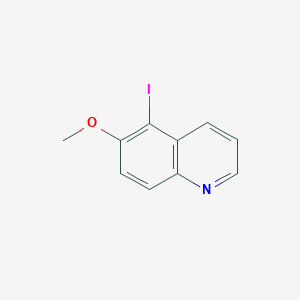

5-Iodo-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

5-iodo-6-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 |

InChI Key |

FLODAKWMWQZCLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)I |

Origin of Product |

United States |

Mechanistic Investigations of Iodo and Methoxyquinoline Reactivity

Electronic and Steric Effects of Iodo and Methoxy (B1213986) Substituents on Quinoline (B57606) Reactivity

The reactivity of the quinoline ring system in 5-iodo-6-methoxyquinoline is significantly influenced by the electronic and steric properties of the iodo and methoxy substituents. The interplay of these effects dictates the regioselectivity and rate of chemical transformations.

The methoxy group (-OCH₃) at the C-6 position is a strong electron-donating group due to its +M (mesomeric) effect, which increases the electron density of the benzene (B151609) ring portion of the quinoline nucleus. sciengine.com This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. In the case of 6-methoxyquinoline (B18371), this would be the C-5 and C-7 positions. Consequently, the presence of the methoxy group enhances the susceptibility of these positions to electrophilic attack. Conversely, the iodo group at the C-5 position exhibits dual electronic effects. It is an electron-withdrawing group through its -I (inductive) effect due to the electronegativity of iodine. However, it also acts as a weak π-donor (+M effect) by donating its lone pair electrons to the aromatic system. sciengine.com In halogens, the inductive effect generally outweighs the mesomeric effect, making iodine a net deactivating group, albeit the weakest among the halogens.

The combination of these substituents in this compound results in a nuanced electronic landscape. The strong electron-donating methoxy group at C-6 significantly activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-5 and C-7 positions. The presence of the iodo group at C-5, however, sterically hinders attack at this position and its deactivating inductive effect slightly tempers the activating influence of the methoxy group.

Steric hindrance also plays a crucial role in the reactivity of substituted quinolines. For instance, in multi-substituted quinolines, steric hindrance can lead to a decrease in reactivity and may require longer reaction times for transformations to occur. rsc.org The bulky iodo group at the C-5 position can sterically impede the approach of reagents, potentially influencing the regiochemical outcome of reactions.

The following table summarizes the primary electronic effects of the substituents in this compound:

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Ring |

| Methoxy | C-6 | Weakly withdrawing | Strongly donating | Activating |

| Iodo | C-5 | Weakly withdrawing | Weakly donating | Weakly deactivating |

Detailed Reaction Mechanisms in Functionalization and Transformation Reactions

The quinoline nucleus can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. uoanbar.edu.iq However, the presence of the activating methoxy group in this compound facilitates such reactions on the benzene ring portion.

A common electrophilic aromatic substitution is halogenation. For example, the electrophilic bromination of 6-methoxyquinoline with reagents like N-bromosuccinimide (NBS) in acetic acid typically occurs at the C-5 and C-8 positions, leading to the formation of 5,8-dibromo-6-methoxyquinoline. This suggests that in this compound, further electrophilic attack would likely be directed to the C-8 position, as the C-5 position is already substituted and the C-7 position is sterically less accessible.

The mechanism for electrophilic substitution, such as nitration or halogenation, on this compound would involve the attack of an electrophile (E⁺) on the electron-rich benzene ring. The strong activating effect of the C-6 methoxy group would direct the attack. The most probable site for substitution would be the C-8 position, due to the steric hindrance and electronic deactivation at C-5 by the iodo group, and the para-directing influence of the methoxy group to the C-8 position (relative to the C-5 position being ortho). The reaction would proceed through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

The pyridine ring of quinoline is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. uoanbar.edu.iq While the benzene ring of this compound is electron-rich due to the methoxy group, the iodo group at C-5 can potentially be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SₙAr) mechanism. The viability of such a reaction would depend on the reaction conditions and the nature of the nucleophile. The SₙAr mechanism typically requires the presence of electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, which is not the case here with the electron-donating methoxy group.

However, the iodo substituent itself can be a leaving group in transition metal-catalyzed cross-coupling reactions, which proceed through different mechanisms. For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings are common for aryl iodides. smolecule.com In these reactions, the C-I bond is activated by a low-valent palladium catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The following table outlines potential nucleophilic substitution and cross-coupling reactions for this compound:

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 5-Aryl-6-methoxyquinoline |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-6-methoxyquinoline |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | 5-Alkynyl-6-methoxyquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-6-methoxyquinoline |

Aryl iodides are known precursors for radical reactions, often initiated by light or a radical initiator. libretexts.org The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an aryl radical. In the case of this compound, this would generate a 6-methoxyquinolin-5-yl radical. This highly reactive intermediate can then participate in various radical processes.

One important class of radical reactions is radical cyclization. If an appropriate unsaturated side chain were present on the quinoline ring system, the generated aryl radical could add intramolecularly to the double or triple bond to form a new ring. libretexts.orgharvard.edu For example, a common method for generating aryl radicals from aryl iodides involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the iodine atom, generating the aryl radical, which can then undergo further reactions.

Another potential radical pathway is the Minisci reaction, which involves the addition of a radical to an electron-deficient heteroaromatic ring. While the pyridine ring of quinoline is susceptible to this reaction, the specific reactivity of this compound would depend on the reaction conditions and the nature of the radical species.

Intramolecular and Intermolecular Interactions Influencing Regioselectivity and Yield

The regioselectivity and yield of reactions involving this compound can be influenced by subtle intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, for instance, can stabilize certain conformations and influence the reactivity of nearby functional groups. mdpi.comarkat-usa.org While this compound itself does not have the functional groups for strong intramolecular hydrogen bonding, derivatives of it could.

Intermolecular interactions, such as π-π stacking, are common in aromatic systems like quinoline. uncw.edu These interactions can affect the solubility of the compound and the accessibility of reagent to the reaction sites, thereby influencing reaction rates and yields. The dipole moment of substituted quinolines can also play a role in their self-association in solution, which can impact reactivity. uncw.edu

In the solid state, the packing of molecules is governed by a network of non-covalent interactions, which can pre-organize the molecules for certain reactions. mdpi.com Understanding these interactions through techniques like X-ray crystallography and computational modeling can provide insights into the factors controlling reaction outcomes.

Transition State Analysis and Reaction Energetics for this compound Transformations

A detailed understanding of the reaction mechanisms for this compound transformations can be achieved through computational transition state analysis. Methods like Density Functional Theory (DFT) can be used to model the reaction pathways, locate transition state structures, and calculate activation energies. researchgate.net

For example, in an electrophilic aromatic substitution reaction, DFT calculations could be used to compare the activation energies for attack at the different available positions on the quinoline ring. This would provide a quantitative measure of the regioselectivity, confirming the directing effects of the iodo and methoxy substituents. Similarly, for a nucleophilic aromatic substitution reaction, computational analysis could elucidate the structure of the Meisenheimer-type intermediate and the associated energy barrier, helping to predict the feasibility of the reaction.

In a study of a complex synthesis involving a substituted quinoline, the activation energy for a key step was calculated to be 27.9 kcal/mol, which was in agreement with the experimentally observed reaction temperature. rsc.org Such computational studies are invaluable for rationalizing experimental observations and for designing new synthetic routes with improved efficiency and selectivity.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific ¹H NMR, ¹³C NMR, 2D NMR, HRMS, or IR data could be located in the available scientific literature and chemical databases.

The inquiry included targeted searches for the compound's name in conjunction with various spectroscopic techniques. While information is available for structurally related compounds, such as other substituted quinolines, the explicit data required to detail the advanced spectroscopic characterization and structural elucidation of this compound itself is not present in the accessed resources.

Therefore, the generation of a thorough and scientifically accurate article adhering to the requested outline focusing solely on this compound is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and conformational geometry, which is crucial for understanding the structure-property relationships of a molecule like 5-iodo-6-methoxyquinoline.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be generated, and from this, the exact position of each atom can be determined.

For a molecule such as this compound, X-ray crystallography would definitively establish the planarity of the quinoline (B57606) ring system and the orientation of the methoxy (B1213986) and iodo substituents relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the material and for designing new materials with desired characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's structure and electronic system.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the quinoline core, as well as the methoxy and iodo substituents. The quinoline ring system possesses an extended π-conjugated system, which gives rise to characteristic absorption bands in the UV region. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Conversely, the bulky and electron-withdrawing iodine atom at the 5-position will also modulate the electronic transitions.

Photophysical investigations, such as fluorescence spectroscopy, provide further insights into the excited state properties of a molecule. Upon absorption of light, a molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, one of which is the emission of light, known as fluorescence. The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (a phenomenon known as the Stokes shift).

The photophysical properties of the closely related compound, 6-methoxyquinoline (B18371), have been studied in various solvents. researchgate.net These studies can provide a baseline for understanding the behavior of this compound. For instance, the absorption and emission maxima of 6-methoxyquinoline are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This suggests that the dipole moment of the molecule changes upon electronic excitation.

The introduction of a heavy atom like iodine at the 5-position is expected to have a significant impact on the photophysical properties of the molecule. The "heavy-atom effect" is known to enhance intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet excited state. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.

Below is a table summarizing the reported absorption and emission maxima for the parent compound, 6-methoxyquinoline, in different solvents. It is anticipated that this compound would exhibit shifts in these values due to the presence of the iodo substituent.

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Cyclohexane | 355 | 430 |

| Dioxane | 355 | 430 |

| Ethanol | 355 | 430 |

| Acetonitrile | 355 | 430 |

| Water | 355 | 430 |

Data for 6-methoxyquinoline, adapted from research on its steady-state and time-resolved emission studies. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is crucial for determining the most stable three-dimensional structure. For flexible molecules, a conformational analysis is performed to identify various low-energy conformers.

While computational methods for geometry optimization and conformational analysis are well-established, specific studies detailing the optimized geometry, bond lengths, bond angles, and conformational preferences for 5-Iodo-6-methoxyquinoline have not been specifically reported in the public scientific literature. Theoretical calculations on related halogenated quinoline (B57606) derivatives have been performed using hybrid functionals like B3LYP with various basis sets to achieve reliable molecular geometries. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Although DFT is a standard method for calculating and analyzing frontier orbitals, a specific HOMO-LUMO analysis detailing the energy gap and orbital distributions for this compound is not present in the available literature. Studies on other substituted quinolines have utilized DFT to calculate these parameters to correlate them with biological activity and chemical reactivity. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of information that a HOMO-LUMO analysis would provide.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming molecular structures and assigning experimental spectra. The process typically involves geometry optimization followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).

While there is a high correlation between theoretical and experimental NMR chemical shift values for various quinoline derivatives reported in the literature, specific computational studies predicting the ¹H and ¹³C NMR chemical shifts for this compound are not found in the reviewed sources. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts Note: This table is a template to show how such data would be presented. No specific data for this compound was found.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| H-3 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

| H-8 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| OCH₃-H | Data not available | Data not available |

| OCH₃-C | Data not available | Data not available |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces and understand the energetic feasibility of different reaction pathways.

Transition State Characterization and Validation

A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying and characterizing transition states are crucial for understanding reaction kinetics. This is typically achieved by locating the stationary point with one imaginary frequency in its vibrational analysis.

Despite the power of these methods, specific computational studies focused on the characterization and validation of transition states for reactions involving this compound were not identified in the surveyed literature.

Reaction Pathway Elucidation and Energy Profiles

By connecting reactants, transition states, intermediates, and products, computational methods can elucidate complete reaction pathways. The resulting energy profiles provide quantitative data on activation energies and reaction enthalpies, offering a detailed understanding of the reaction mechanism.

However, a review of available scientific literature did not yield any studies that specifically elucidate reaction pathways or provide energy profiles for chemical transformations of this compound using computational methods.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior and conformational flexibility of this compound at an atomic level. By simulating the movements of atoms over time, MD can reveal the accessible conformations of the molecule, the stability of these conformations, and the transitions between them, providing a detailed picture of the molecule's conformational landscape.

The exploration of this compound's conformational space begins with the identification of its key rotatable bond: the C6-O bond of the methoxy (B1213986) group. Rotation around this bond dictates the orientation of the methyl group relative to the quinoline ring system, giving rise to different conformers. While the quinoline core is largely rigid, the orientation of this methoxy group can influence the molecule's electrostatic potential, dipole moment, and how it interacts with its environment.

A typical MD simulation protocol for this compound would involve several key steps. First, an initial 3D structure of the molecule is generated and optimized using quantum mechanical methods. This structure is then placed in a simulation box, often filled with a solvent like water to mimic physiological or reaction conditions. The system's interactions are described by a force field, a set of parameters that define the potential energy of the system based on the positions of its atoms. The system is then heated to a target temperature and equilibrated. Following equilibration, a production simulation is run for a significant duration (typically nanoseconds to microseconds), during which the trajectory of each atom is saved at regular intervals. nih.govnih.gov

Analysis of the resulting trajectory allows for the characterization of the conformational landscape. A key analysis is the study of the dihedral angle of the C5-C6-O-C(methyl) bond to identify the most populated conformational states. By plotting the potential energy as a function of this dihedral angle, a potential energy surface can be generated, revealing the energy barriers between different conformers.

The primary conformers of interest are typically the syn and anti orientations, where the methyl group is either pointing towards or away from the iodine atom at the 5-position, respectively. Quantum chemical calculations are often employed to determine the relative energies of these stable conformers with high accuracy.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C5-C6-O-Cmethyl) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75.3 |

This table presents hypothetical data for illustrative purposes, calculated based on typical energy differences for similar methoxy-substituted aromatic systems.

The data indicates that the anti conformer, where the methoxy group's methyl is directed away from the bulky iodine atom, represents the global energy minimum and is therefore the most populated state at room temperature. The syn conformer lies at a slightly higher energy due to potential steric hindrance. The energy barrier between these states, determined from the potential energy surface scan, would dictate the rate of interconversion. This detailed conformational information is invaluable for understanding the molecule's intrinsic properties and its potential interactions in a larger system.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictable Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) modeling provides a mathematical framework to correlate the structural or physicochemical properties of molecules with their reactivity in chemical reactions. uvic.ca For the synthesis of this compound and its analogs, QSRR can be a predictive tool to forecast reaction outcomes, such as yield or regioselectivity, thereby accelerating the optimization of synthetic routes. rsc.orgarxiv.org

Developing a QSRR model for a specific synthesis, for instance, a key cyclization or substitution step in forming the quinoline scaffold, involves a systematic process. nih.govmdpi.com First, a dataset of reactions is compiled. This dataset includes a series of structurally related precursors (e.g., substituted anilines and ketones) and the corresponding experimentally determined reaction yields under consistent conditions.

Next, a wide range of molecular descriptors is calculated for each of the reactants. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, including orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials. nih.gov

Once the descriptors are calculated, statistical methods are used to build a mathematical model that links a subset of these descriptors to the reaction yield. Multivariate linear regression or more advanced machine learning algorithms can be employed for this purpose. uvic.ca The goal is to identify the key molecular features that govern the success of the reaction. For example, a model might reveal that high reaction yields are correlated with a specific charge distribution on one reactant and a lower LUMO energy on the other.

A crucial step is the validation of the QSRR model to ensure its predictive power. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its performance on unseen data).

Table 2: Exemplary QSRR Model for Predicting Synthesis Yield

| Reactant Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| Amine NBO Charge | -0.45 | <0.01 | Increased negative charge on the aniline (B41778) nitrogen correlates with higher yield. |

| Ketone LUMO Energy | -0.82 | <0.01 | Lower LUMO energy of the ketone partner facilitates the reaction, increasing yield. |

| Steric Hindrance Index (Verloop) | 0.21 | <0.05 | Increased steric bulk near the reacting center is detrimental to the yield. |

| Model Statistics | |||

| R² (Training Set) | 0.91 | ||

| Q² (Cross-Validation) | 0.85 |

This table represents a hypothetical QSRR model to illustrate the relationship between calculated descriptors and reaction yield. R² (R-squared) indicates the proportion of variance in the yield that is predictable from the descriptors. Q² is a measure of the model's predictive ability from cross-validation.

Such a validated QSRR model can then be used to screen new, virtual precursor molecules to predict the yield of their corresponding quinoline products before committing to laboratory synthesis. This predictive capability allows chemists to prioritize candidates that are most likely to lead to high-yielding reactions, saving significant time and resources in the development of synthetic methodologies for novel quinoline derivatives. chemrxiv.org

Synthetic Applications and Further Derivatization of 5 Iodo 6 Methoxyquinoline

Role as a Versatile Precursor in Complex Organic Synthesis

5-Iodo-6-methoxyquinoline is a valuable starting material in multi-step organic synthesis, primarily due to the presence of two distinct reactive sites: the carbon-iodine bond at the C-5 position and the methoxy (B1213986) group at the C-6 position. The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds, making the compound an ideal substrate for introducing a wide range of substituents onto the quinoline (B57606) core. This capability is crucial in the construction of complex molecules, including pharmacologically active agents and novel functional materials. The quinoline core itself is a key pharmacophore, and the ability to modify its structure at a specific position allows for the systematic exploration of structure-activity relationships in drug discovery programs. The strategic functionalization of this compound can lead to the synthesis of derivatives with tailored electronic and steric properties, essential for creating targeted molecular frameworks.

Cross-Coupling Reactions Involving the Iodo Functionality

The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, making this compound an excellent electrophilic partner for these transformations. This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives.

Palladium-catalyzed reactions are powerful tools for forming new bonds, and the iodo group at the C-5 position of the quinoline ring readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming C(sp²)-C(sp²) bonds. The Suzuki coupling of this compound with various aryl or heteroaryl boronic acids can generate a library of 5-aryl-6-methoxyquinolines, which are important precursors for biologically active molecules and advanced materials.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-6-methoxyquinolines. The resulting alkyne functionality is itself a versatile handle for further chemical modifications, such as click chemistry, cyclization reactions, or hydrogenation.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. It has become a cornerstone of medicinal chemistry for synthesizing aryl amines. Applying this reaction to this compound allows for the introduction of diverse amino groups at the C-5 position, yielding various 5-amino-6-methoxyquinoline derivatives. These products are often evaluated for their potential as pharmaceutical agents.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on typical conditions for these reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | 5-Aryl-6-methoxyquinoline |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | 5-Alkynyl-6-methoxyquinoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | 5-Amino-6-methoxyquinoline |

While palladium catalysis is dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a complementary and often more economical approach for forming carbon-heteroatom bonds. Specifically, copper-catalyzed C-N bond formation can be used to couple this compound with various nitrogen nucleophiles, including amines, amides, and N-heterocycles. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates where palladium catalysis may be less effective.

Introduction of Diverse Functional Groups via Site-Selective Transformations at the Iodo Position

The reactivity of the iodo group extends beyond the aforementioned cross-coupling reactions, allowing for its replacement with a wide variety of other functional groups. The site-selectivity of these transformations is high due to the pronounced reactivity of the C-I bond. For instance, lithium-halogen exchange can be performed by treating this compound with an organolithium reagent (e.g., n-butyllithium) at low temperatures. This generates a highly reactive 5-lithio-6-methoxyquinoline intermediate, which can then be quenched with a diverse range of electrophiles to introduce functionalities such as carboxyl groups (using CO₂), aldehydes (using DMF), or alkyl/silyl groups (using alkyl/silyl halides). This method significantly expands the synthetic utility of the parent iodoquinoline.

Functionalization and Manipulation of the Methoxy Group (e.g., ether cleavage, oxidation)

The methoxy group at the C-6 position offers another site for chemical modification. The most common transformation is ether cleavage, or demethylation, to unmask the corresponding phenol (B47542) (6-hydroxy-5-iodoquinoline). This reaction is typically achieved under strong acidic conditions (e.g., using HBr or HI) or with Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a valuable functional handle for subsequent reactions. It can be used for etherification to introduce different alkyl or aryl groups, for esterification, or as a directing group in electrophilic aromatic substitution reactions. The phenolic derivative is also a common target in the synthesis of natural products and pharmaceuticals. While less common, oxidation of the methoxy group or the adjacent aromatic ring can be envisioned under specific conditions, although this would require careful control to avoid side reactions at other positions of the quinoline ring.

Applications in Advanced Materials Science

The quinoline nucleus is known for its photophysical properties, and its derivatives are widely investigated for applications in materials science. The extended π-conjugated systems that can be synthesized from this compound via reactions like Suzuki and Sonogashira couplings are of particular interest. These derivatives can exhibit strong fluorescence and have been explored as organic emitters in organic light-emitting diodes (OLEDs). The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, influencing its emission color and quantum efficiency. Furthermore, quinoline derivatives can act as ligands for metal complexes, which are also used in OLEDs and as fluorescent chemosensors for detecting metal ions. The ability to systematically modify the quinoline core starting from this compound allows for the fine-tuning of its electronic and optical properties for specific applications in organic electronics and sensor technology.

Development of Quinoline-Based Ligands and Catalysts

The derivatization of this compound through palladium-catalyzed cross-coupling reactions is a primary strategy for the synthesis of advanced quinoline-based ligands. The carbon-iodine bond at the 5-position serves as a versatile handle for introducing a wide range of functional groups, which can then act as coordination sites for transition metals, forming the basis of novel catalysts.

Common palladium-catalyzed reactions employed for the functionalization of this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex molecular architectures.

For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl substituents at the 5-position. This is particularly useful for synthesizing bipyridine-type ligands, where a second pyridine (B92270) ring is coupled to the quinoline core. Such ligands are of significant interest in coordination chemistry and catalysis. rsc.orgresearchgate.net The general scheme for this transformation is depicted below:

Reaction Scheme: this compound + Arylboronic acid ---[Pd catalyst, Base]---> 5-Aryl-6-methoxyquinoline

The Sonogashira coupling provides a route to introduce acetylenic moieties. The resulting 5-alkynyl-6-methoxyquinoline derivatives can serve as extended π-systems, which are valuable in both ligand design and the construction of functional materials.

Reaction Scheme: this compound + Terminal alkyne ---[Pd catalyst, Cu(I) co-catalyst, Base]---> 5-Alkynyl-6-methoxyquinoline

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 5-position. This is a powerful method for creating ligands with nitrogen donor atoms, which can coordinate to a variety of metal centers.

Reaction Scheme: this compound + Amine ---[Pd catalyst, Base]---> 5-(Amino)-6-methoxyquinoline

While specific examples detailing the catalytic activity of transition metal complexes derived directly from this compound are not extensively documented in the reviewed literature, the broader class of quinoline-based ligands is well-established in catalysis. nih.govrsc.orguniurb.itmdpi.comresearchgate.net The functional groups introduced via the aforementioned coupling reactions can chelate with transition metals such as palladium, ruthenium, copper, and iron, creating catalysts for a range of organic transformations. The electronic properties of the 6-methoxyquinoline (B18371) core can influence the catalytic activity of the resulting metal complex.

Table 1: Potential Ligands Synthesized from this compound via Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactant | Product Structure | Potential Ligand Type |

| Suzuki-Miyaura | 2-Pyridylboronic acid | 5-(2'-Pyridyl)-6-methoxyquinoline | Bipyridine-type |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-6-methoxyquinoline | Acetylenic linker |

| Buchwald-Hartwig | Diphenylamine | 5-(Diphenylamino)-6-methoxyquinoline | N-donor ligand |

Integration into Optoelectronic Materials and Devices

The quinoline scaffold is a known building block for organic electronic materials due to its electron-deficient nature, which facilitates electron transport. semanticscholar.org The derivatization of this compound offers a pathway to synthesize novel materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs).

The introduction of various aromatic and heteroaromatic groups at the 5-position through cross-coupling reactions can be used to tune the photophysical properties of the resulting molecules. nih.govnih.gov For example, coupling with electron-donating aromatic moieties can create donor-π-acceptor (D-π-A) structures, which are often employed in the design of fluorescent and phosphorescent emitters. The 6-methoxyquinoline core can act as the acceptor part of such a system.

The photophysical properties, including absorption and emission wavelengths, of 6-methoxyquinoline and its derivatives have been a subject of study. researchgate.net The strategic modification of the 5-position of the 6-methoxyquinoline core allows for the fine-tuning of these properties to achieve desired emission colors, from blue to red, which is crucial for display and lighting applications.

Derivatives of this compound could potentially be developed as:

Emitting Materials: By introducing suitable chromophoric groups, novel fluorescent or phosphorescent emitters can be synthesized.

Host Materials: The quinoline core, with its inherent electron-transporting properties, can be functionalized to create host materials for phosphorescent OLEDs.

Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs): While quinoline derivatives are more commonly known as ETMs, appropriate functionalization could also lead to materials with hole-transporting capabilities. rsc.orgnih.govrsc.orgnih.govrsc.orgnih.govresearchgate.net

Table 2: Potential Optoelectronic Properties of 5-Aryl-6-methoxyquinoline Derivatives

| Derivative | Potential Application | Key Structural Feature |

| 5-(N,N-diphenylaminophenyl)-6-methoxyquinoline | Hole-Transporting Material / Emitter | Triarylamine moiety |

| 5-(Carbazolyl)-6-methoxyquinoline | Host Material / Emitter | Carbazole moiety |

| 5-(Pyrenyl)-6-methoxyquinoline | Blue Emitter | Pyrene moiety |

While the direct integration of this compound derivatives into fully characterized optoelectronic devices is not extensively detailed in the currently available literature, the foundational chemical principles and the known properties of the quinoline scaffold strongly suggest its potential in this field. Further research into the synthesis and characterization of such derivatives is warranted to fully explore their capabilities in next-generation electronic and photonic devices.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Halogenated Methoxyquinolines

The development of environmentally benign and efficient synthetic methodologies for obtaining halogenated methoxyquinolines, including 5-Iodo-6-methoxyquinoline, is a paramount objective for future research. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions and the use of hazardous reagents. rsc.org Consequently, a significant research thrust is anticipated in the realm of green chemistry.

Future efforts will likely focus on:

Catalyst Development: The exploration of novel catalysts, including nanocatalysts and reusable solid-supported catalysts, can lead to milder reaction conditions and improved yields. researchgate.net

C-H Functionalization: Direct C-H activation and subsequent iodination of the 6-methoxyquinoline (B18371) core represents a highly atom-economical approach. Future research could focus on developing regioselective C-H iodination methods that specifically target the 5-position. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. mdpi.com The development of flow-based protocols for the synthesis of this compound could enable more efficient and safer production.

A comparative look at traditional versus potential green synthetic routes is presented in Table 1.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and environmentally benign |

| Solvents | High-boiling point organic solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Energy Input | High temperatures and long reaction times | Milder conditions, potentially using microwave or ultrasonic irradiation |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

| Process | Batch processing | Continuous flow processing |

Exploration of New Reactivity Modes and Catalytic Cycles for this compound

The carbon-iodine bond in this compound is a key functional handle for a plethora of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly uncover new reactivity patterns and catalytic cycles involving this versatile building block.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling: While Suzuki, Heck, and Sonogashira couplings are well-established, future work could explore less common palladium-catalyzed reactions. This includes investigating novel ligands that can modulate the reactivity and selectivity of these transformations. The development of catalytic cycles that operate under milder conditions with lower catalyst loadings will also be a priority.

Copper and Nickel Catalysis: Exploring the use of more abundant and less expensive metals like copper and nickel for cross-coupling reactions with this compound is a promising avenue for sustainable chemistry.

Photocatalysis: The use of visible-light photocatalysis to activate the C-I bond in this compound could open up new reaction pathways that are not accessible through traditional thermal methods. This could lead to the development of novel C-C and C-heteroatom bond-forming reactions under exceptionally mild conditions.

Radical Reactions: Investigating the participation of this compound in radical-mediated processes could lead to the discovery of new synthetic methodologies for the formation of complex molecular architectures.

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) calculations and other in silico methods can provide valuable insights into the reactivity and properties of this molecule, accelerating the discovery of new reactions and applications.

Future computational studies could focus on:

Mechanistic Elucidation: DFT calculations can be employed to model the reaction pathways of known and novel transformations involving this compound. This can help in understanding the role of catalysts, ligands, and reaction conditions in determining the outcome of a reaction.

Predicting Regioselectivity: For reactions involving the functionalization of the quinoline core, computational models can predict the most likely site of reaction, aiding in the design of selective synthetic strategies.

Rational Design of Derivatives: In silico screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic or steric properties for specific applications, such as in materials science or medicinal chemistry.

Understanding Spectroscopic Properties: Computational methods can be used to predict and interpret the spectroscopic data (e.g., NMR, UV-Vis) of this compound and its derivatives, aiding in their characterization.

Integration of this compound into Complex Molecular Architectures and Scaffolds

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex and functionally rich molecules. Its utility in the construction of natural product analogs, functional materials, and other intricate molecular scaffolds is an area with significant potential for growth.

Future research in this direction could involve:

Natural Product Synthesis: The quinoline core is a common motif in many biologically active natural products. This compound could serve as a key intermediate in the total synthesis of such compounds or in the preparation of novel analogs with potentially enhanced biological activity. For instance, iodoarenes are valuable precursors in gold-catalyzed cycloisomerization reactions for the construction of complex polycyclic systems.

Functional Materials: The incorporation of the this compound unit into larger conjugated systems could lead to the development of new organic materials with interesting photophysical or electronic properties. Halogenated quinolines have been shown to influence the charge transfer characteristics in organic luminophores. nih.gov

Supramolecular Chemistry: The quinoline nitrogen and the potential for halogen bonding with the iodine atom make this compound an interesting candidate for the construction of self-assembling supramolecular structures.

Diversity-Oriented Synthesis: Utilizing this compound as a starting point in diversity-oriented synthesis campaigns could lead to the rapid generation of libraries of complex and diverse molecules for high-throughput screening in drug discovery and other areas.

Potential for Applications in Emerging Chemical Technologies and Methodologies

Beyond its role as a synthetic intermediate, this compound may find applications in a variety of emerging chemical technologies. Its unique combination of functional groups could be leveraged in innovative ways.

Potential future applications include:

Chemical Probes: The quinoline scaffold is known to interact with biological systems. Derivatives of this compound could be developed as fluorescent probes for imaging or as chemical tools to study biological processes.

Late-Stage Functionalization: The development of methods for the selective modification of the this compound core could allow for its use in the late-stage functionalization of complex molecules, a powerful strategy in drug discovery.

Bioconjugation: The reactivity of the carbon-iodine bond could be harnessed for the development of new bioconjugation strategies, allowing for the attachment of the quinoline moiety to proteins, nucleic acids, or other biomolecules.

Electrochemical Synthesis: The exploration of electrochemical methods for the transformation of this compound could provide a sustainable and controlled way to access a variety of derivatives.

The continued exploration of the chemistry of this compound promises to yield exciting discoveries and innovations across a broad spectrum of chemical science.

Q & A

Q. What are the standard synthetic routes for preparing 5-iodo-6-methoxyquinoline, and what critical parameters influence yield and purity?

The synthesis of this compound typically involves halogenation of 6-methoxyquinoline precursors. A reported approach for analogous compounds (e.g., 4-iodo-6-methoxyquinoline) employs trans-halogenation protocols, where brominated intermediates (e.g., 6-methoxyquinoline-5-bromide) are converted to iodides using NaI or KI in polar aprotic solvents like DMF under reflux . Key parameters include:

- Temperature : Elevated temperatures (e.g., 30°C) improve regioselectivity and reduce byproduct formation.

- Halogen source : NaI in acetone or DMF enhances iodine incorporation efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the iodinated product.

Reference Table :

| Step | Conditions | Yield (%) | Isomer Ratio (Desired:Byproduct) |

|---|---|---|---|

| Bromination | HBr/AcOH, 60°C | 85 | 9:1 |

| Iodination | NaI/DMF, 80°C | 72 | >95:5 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR distinguishes methoxy ( ppm) and aromatic protons ( ppm). The iodine atom induces deshielding in adjacent protons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 286.0 (CHNOI requires 285.96).

- X-ray Crystallography : Resolves regiochemistry and confirms iodine substitution at the 5-position .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while minimizing competing side reactions (e.g., dehalogenation or ring degradation)?

- Solvent Selection : Use anhydrous DMF to stabilize reactive intermediates and suppress hydrolysis.

- Catalysis : CuI (5 mol%) accelerates halogen exchange via a radical mechanism, reducing reaction time from 24 hr to 6 hr .

- In Situ Monitoring : TLC or HPLC tracks reaction progress; quenching at 85% conversion prevents over-iodination.

Critical Consideration : Iodine’s susceptibility to photodegradation necessitates amber glassware and inert atmospheres during synthesis .

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous 13^{13}13C NMR signals) for this compound derivatives?

- Isotopic Labeling : Synthesize C-labeled methoxy groups to assign overlapping signals.

- 2D NMR : HSQC and HMBC correlations map carbon-proton connectivity, distinguishing C-5 (iodinated) from C-7 (methoxy-adjacent) carbons.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV-A) for 4 weeks. Monitor decomposition via HPLC.

- Decomposition Products : LC-MS identifies major byproducts (e.g., 6-methoxyquinoline via deiodination or quinoline oxides via oxidation) .

Reference Table :

| Condition | Degradation Rate (%/week) | Major Byproduct |

|---|---|---|

| Dark, 25°C | 0.5 | None |

| UV Light | 12.3 | Quinoline oxide |

| 40°C, Humid | 8.7 | 6-Methoxyquinoline |

Q. What experimental designs are suitable for studying this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Substrate Scope : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) with aryl boronic acids.

- Kinetic Analysis : Vary temperature (50–100°C) and base (KCO vs. CsCO) to optimize turnover frequency.

- Mechanistic Probes : Add radical scavengers (TEMPO) to differentiate single-electron vs. two-electron pathways .

Q. How can researchers design biologically relevant studies (e.g., antimalarial activity) while ensuring rigorous structural validation?

- Analog Synthesis : Compare this compound with non-iodinated analogs to isolate iodine’s electronic effects.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., Plasmodium falciparum cytochrome bc).

- In Vitro Assays : Pair cytotoxicity (HEK293 cells) and antiparasitic (IC) screens to establish selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.